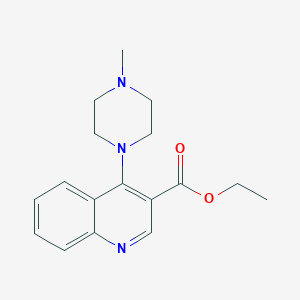
4-(4-Carbazol-9-ylbut-2-ynyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Carbazol-9-ylbut-2-ynyl)morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic organic compound that consists of a morpholine ring and a carbazole moiety. This compound has shown promising results in various scientific studies, making it a subject of interest for researchers worldwide.
作用機序
Target of Action
The primary target of 4-(4-Carbazol-9-ylbut-2-ynyl)morpholine is the lysosomal pH . Lysosomal pH is an important modulator for many cellular processes . An agent that is capable of regulating lysosomal pH may find a wide range of potential applications in the field of biomedicine .
Mode of Action
This compound interacts with its targets by efficiently facilitating the transmembrane transport of chloride anions as mobile carriers across vesicular and cellular phospholipid membranes . This compound is capable of specifically alkalizing liposomes, disrupting the homeostasis of lysosomal pH, and inactivating the lysosomal Cathepsin B enzyme . Anion transport is considered as the probable mechanism of action for the high efficiency of these compounds to modulate lysosomal pH .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the regulation of lysosomal pH . By disrupting the homeostasis of lysosomal pH, this compound can influence various cellular processes that are modulated by lysosomal pH .
Pharmacokinetics
Its ability to facilitate the transmembrane transport of chloride anions suggests that it may have unique adme properties
Result of Action
The result of the action of this compound is the disruption of lysosomal pH homeostasis . This disruption can lead to the inactivation of the lysosomal Cathepsin B enzyme , which may have significant effects on cellular processes.
Action Environment
The action environment of this compound is primarily within the lysosome, where it disrupts pH homeostasis . Environmental factors that influence lysosomal pH could potentially affect the action, efficacy, and stability of this compound . .
実験室実験の利点と制限
One of the significant advantages of 4-(4-Carbazol-9-ylbut-2-ynyl)morpholine is its excellent solubility in various organic solvents, making it easy to handle in the laboratory. However, the compound is relatively expensive, which can limit its use in large-scale experiments. Additionally, the compound's stability under different environmental conditions needs to be studied further to determine its shelf life and storage conditions.
将来の方向性
There are several future directions that researchers can explore with 4-(4-Carbazol-9-ylbut-2-ynyl)morpholine. One potential application is in the development of new materials for organic electronics, such as OLEDs and DSSCs. The compound's antioxidant and anti-inflammatory properties also make it a potential candidate for the development of new drugs for the treatment of various diseases. Additionally, further studies can be conducted to understand the compound's mechanism of action and its potential interactions with biological targets.
In conclusion, this compound is a promising compound that has shown excellent potential in various scientific fields. Its excellent solubility, antioxidant, and anti-inflammatory properties make it a subject of interest for researchers worldwide. With further studies, this compound can be used to develop new materials and drugs that can benefit society.
合成法
The synthesis of 4-(4-Carbazol-9-ylbut-2-ynyl)morpholine involves the reaction of 4-bromo-N-(morpholin-4-yl)but-2-ynamide and 9H-carbazole in the presence of a palladium catalyst. This method has been optimized to produce high yields of the compound with excellent purity.
科学的研究の応用
4-(4-Carbazol-9-ylbut-2-ynyl)morpholine has been extensively studied for its potential applications in various scientific fields. It has shown promising results in the field of organic electronics, where it has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). The compound has also been used as a sensitizer in dye-sensitized solar cells (DSSCs) due to its excellent photovoltaic properties.
特性
IUPAC Name |
4-(4-carbazol-9-ylbut-2-ynyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-3-9-19-17(7-1)18-8-2-4-10-20(18)22(19)12-6-5-11-21-13-15-23-16-14-21/h1-4,7-10H,11-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZWQRQOHGSIJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCN2C3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-chloro-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B502637.png)
![Ethyl 6-ethoxy-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B502638.png)
![2-amino-4-(2,4-dichlorophenyl)-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B502639.png)
![1-{[5-(Allylamino)-3,4-diphenylpyrimido[4,5-c]pyridazin-7-yl]sulfanyl}acetone](/img/structure/B502640.png)
![N-({[5-(allylamino)-3,4-diphenylpyrimido[4,5-c]pyridazin-7-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B502642.png)

![2-[(4-Imino-3-methyl-5-phenyl-4,5-dihydroisoxazolo[5,4-d]pyrimidin-6-yl)sulfanyl]-1-(3-methoxyphenyl)ethanone](/img/structure/B502645.png)
![6-[(4-chlorobenzyl)sulfanyl]-3-methyl-5-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-imine](/img/structure/B502646.png)
![1-(4-Chlorophenyl)-2-[(5-ethyl-4-imino-3-methyl-4,5-dihydroisoxazolo[5,4-d]pyrimidin-6-yl)sulfanyl]ethanone](/img/structure/B502651.png)
![2-[(5-Allyl-4-imino-3-methyl-4,5-dihydroisoxazolo[5,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B502653.png)
![2-[(5-Imino-6-methyl-3,4-diphenyl-5,6-dihydropyrimido[4,5-c]pyridazin-7-yl)sulfanyl]-1-(2-thienyl)ethanone](/img/structure/B502657.png)

![2-{[2-(Benzyloxy)-3-methoxybenzyl]amino}ethanol](/img/structure/B502659.png)